molecular formula C13H17ClFNO B3054639 1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride CAS No. 614-37-9

1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride

Cat. No.: B3054639
CAS No.: 614-37-9
M. Wt: 257.73 g/mol
InChI Key: UUKRVDQJBYQSLU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride is a synthetic organic compound characterized by a propan-1-one backbone substituted with a 4-fluorophenyl group at position 1 and a pyrrolidinyl moiety at position 2. Its molecular formula is C₁₄H₂₀ClFNO, with a molecular weight of 253.77 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. The 4-fluorophenyl group contributes to lipophilicity, which may affect pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-pyrrolidin-1-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c14-12-5-3-11(4-6-12)13(16)7-10-15-8-1-2-9-15;/h3-6H,1-2,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKRVDQJBYQSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00638781
Record name 1-(4-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00638781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-37-9
Record name 1-Propanone, 1-(4-fluorophenyl)-3-(1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC211432
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Fluorophenyl)-3-(pyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00638781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and pyrrolidine.

    Reaction Conditions: The reaction proceeds through a condensation reaction, followed by reduction and subsequent hydrochloride salt formation.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve specific solvents and temperatures to achieve desired products.

    Major Products: Major products formed from these reactions include various substituted derivatives and reduced forms of the compound.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical entities.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride involves its interaction with molecular targets such as neurotransmitter transporters. It is believed to inhibit the reuptake of neurotransmitters like dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action results in stimulant effects and potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of arylpropanones with modifications at positions 1 (aromatic substituent) and 3 (amine substituent). Key structural analogues include:

Compound Name Molecular Formula Substituents (Position 1 / Position 3) Molecular Weight (g/mol) Pharmacological Notes
1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride C₁₄H₂₀ClFNO 4-Fluorophenyl / Pyrrolidinyl 253.77 Potential CNS activity; salt enhances solubility
1-(4-Fluorophenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride (Piperidine analogue) C₁₄H₁₉ClFNO 4-Fluorophenyl / Piperidinyl 271.76 Six-membered amine ring may alter receptor binding kinetics
4-Fluoromethcathinone (4-FMC) C₁₀H₁₁ClFNO 4-Fluorophenyl / Methylamino (Position 2) 215.65 Cathinone derivative; stimulant effects via monoamine reuptake inhibition
Tolperisone Hydrochloride C₁₆H₂₄ClNO 3-Methylphenyl / Piperidinyl (Position 3) 281.82 Muscle relaxant; methyl group enhances metabolic stability

Key Structural and Functional Differences

  • Pyrrolidinyl vs.
  • Position of Amine Group: 4-FMC features a methylamino group at position 2, typical of cathinones, which promotes dopamine/norepinephrine reuptake inhibition. In contrast, the target compound’s pyrrolidinyl group at position 3 may modulate selectivity for serotonin transporters .
  • Aromatic Substituents : Tolperisone’s 3-methylphenyl group enhances lipophilicity, favoring muscle tissue penetration, while the 4-fluorophenyl group in the target compound balances polarity and bioavailability .

Physicochemical and Spectral Data

  • TLC Rf Values : Structural analogues like ME-2 (Rf = 0.38) and ME-3 (Rf = 0.40) exhibit similar chromatographic mobility, suggesting comparable polarity .
  • 1H NMR Profiles : The target compound’s pyrrolidinyl protons resonate at δ 3.65–4.82, distinct from piperidinyl analogues (δ 1.27–4.84 in ME-3) due to ring size and electron environment differences .
  • Crystallographic Data : Pyrazole derivatives with 4-fluorophenyl groups (e.g., compound 4 in ) show dihedral angles of ~10° between aromatic and heterocyclic rings, influencing molecular packing and stability .

Biological Activity

1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride, commonly referred to as a synthetic cathinone, is a compound that has garnered attention for its psychoactive properties and potential therapeutic applications. This article explores its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : 1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride
  • CAS Number : 456-03-1
  • Molecular Formula : C12_{12}H16_{16}ClFNO
  • Molecular Weight : 227.71 g/mol

Synthetic cathinones, including 1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride, primarily act as reuptake inhibitors for monoamines such as dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced stimulant effects.

Stimulant Effects

Research indicates that this compound exhibits significant stimulant properties, comparable to other known stimulants. In animal studies, it has been shown to:

  • Increase locomotor activity.
  • Elevate blood pressure and heart rate.
  • Enhance dopamine release in the nucleus accumbens, a key area associated with reward and addiction pathways .

Antimicrobial Activity

A study evaluating various synthetic cathinones found that compounds with similar structures displayed antimicrobial properties. While specific data on 1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride is limited, related compounds have shown:

  • Minimum inhibitory concentrations (MICs) against various pathogens.
  • Potential for biofilm inhibition against Staphylococcus aureus and Staphylococcus epidermidis .

Toxicological Profile

The safety profile of synthetic cathinones is a significant concern. Toxicological assessments have indicated:

  • Potential for neurotoxicity at high doses.
  • Hemolytic activity suggesting low toxicity at therapeutic levels (IC50 > 60 μM) in some derivatives .

Case Study 1: Human Consumption

Reports from emergency departments have documented cases of intoxication with synthetic cathinones. Symptoms include agitation, tachycardia, hypertension, and hallucinations. These cases highlight the need for awareness regarding the potential dangers associated with recreational use.

Case Study 2: Animal Models

In controlled studies involving rodents, administration of 1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride resulted in significant behavioral changes indicative of stimulant effects. The S-enantiomer was noted to be substantially more potent than its R counterpart in eliciting these effects .

Comparative Analysis of Synthetic Cathinones

Compound NameCAS NumberMain EffectsToxicity Level
1-(4-Fluorophenyl)-3-(1-pyrrolidinyl)propan-1-one hydrochloride456-03-1Stimulant effects, increased dopamine releaseModerate
α-PVP14530-33-7Similar stimulant effects; higher potency reportedHigh
Methylone109632-20-0Stimulant; empathogenic effectsModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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